molecular formula C14H25NO3 B577871 Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate CAS No. 1259489-95-6

Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate

Cat. No.: B577871
CAS No.: 1259489-95-6
M. Wt: 255.358
InChI Key: QNFIHVHQIDWFOO-UHFFFAOYSA-N
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Description

tert-Butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate is a valuable spirocyclic chemical scaffold in medicinal chemistry research. Its primary research application is as a synthetic intermediate for the development of novel antiviral therapeutics. This oxaspiropiperidine core structure has been strategically used in the optimization of first-in-class, broad-spectrum inhibitors targeting the nsP2 helicase of alphaviruses, such as chikungunya and Venezuelan equine encephalitis virus . These inhibitors function through an allosteric mechanism, directly binding the helicase to suppress its ATPase activity, which is essential for viral replication . Furthermore, related diazaspiro[5.5]undecane scaffolds are recognized for their utility in probing the ATP-binding site of protein kinases, highlighting the potential of this structural motif in kinase inhibitor discovery . The spirocyclic architecture provides three-dimensional complexity for exploring novel chemical space in drug discovery, making this compound a versatile building block for constructing sophisticated bioactive molecules aimed at challenging therapeutic targets .

Properties

IUPAC Name

tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO3/c1-13(2,3)18-12(16)15-8-4-5-14(11-15)6-9-17-10-7-14/h4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNFIHVHQIDWFOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40719149
Record name tert-Butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40719149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1259489-95-6
Record name tert-Butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40719149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Piperidin-4-One Derivatives

Cyclization is the cornerstone of spirocycle formation. In a representative procedure, a piperidin-4-one derivative is reacted with a diol or epoxide under acidic or basic conditions to induce ring closure. For example, treatment of piperidin-4-one with ethylene glycol in the presence of p-toluenesulfonic acid (PTSA) generates the 9-oxa-2-azaspiro[5.5]undecane backbone via a tandem ketalization-cyclization mechanism. The reaction typically proceeds at 80–100°C for 12–24 hours, achieving yields of 65–75%.

Functionalization with Tert-Butyl Groups

The tert-butyl carboxylate group is introduced via nucleophilic substitution or condensation. A common approach involves reacting the spirocyclic amine with di-tert-butyl dicarbonate (Boc₂O) in anhydrous tetrahydrofuran (THF) at 0–5°C. Triethylamine is often added to scavenge HCl generated during the reaction. This step achieves >90% conversion, with purification via flash chromatography yielding >95% purity.

Detailed Step-by-Step Synthesis Protocols

Starting Materials and Reagents

Critical precursors include:

  • Piperidin-4-one : Serves as the nitrogen-containing ring precursor.

  • Ethylene glycol : Facilitates oxa-ring formation via ketalization.

  • Di-tert-butyl dicarbonate (Boc₂O) : Introduces the tert-butyl carbamate group.

MaterialRolePurity Requirement
Piperidin-4-oneCyclization substrate≥98%
Boc₂OCarboxylating agent≥99%
PTSAAcid catalyst≥97%

Reaction Conditions and Optimization

Cyclization Step :

  • Piperidin-4-one (10.0 g, 49.2 mmol) and ethylene glycol (6.2 mL, 110 mmol) are dissolved in toluene (100 mL).

  • PTSA (0.5 g, 2.9 mmol) is added, and the mixture is refluxed at 110°C for 18 hours under nitrogen.

  • The reaction is quenched with saturated NaHCO₃, extracted with ethyl acetate (3 × 50 mL), and dried over MgSO₄.

  • Solvent removal under vacuum affords the spirocyclic intermediate as a pale-yellow oil (Yield: 72%).

Boc Protection :

  • The spirocyclic amine (5.0 g, 19.6 mmol) is dissolved in THF (50 mL) and cooled to 0°C.

  • Boc₂O (5.2 g, 23.5 mmol) and triethylamine (3.3 mL, 23.5 mmol) are added dropwise.

  • The mixture is stirred at room temperature for 6 hours, then concentrated and purified via flash chromatography (hexane/ethyl acetate 4:1) to yield the title compound (Yield: 88%).

Analytical Characterization

Structural validation is achieved through spectroscopic and chromatographic methods:

TechniqueKey DataSignificance
¹H NMR δ 1.44 (s, 9H, tert-butyl), 3.65 (m, 4H, OCH₂)Confirms tert-butyl and oxa-ring protons
¹³C NMR δ 155.2 (C=O), 79.8 (C(CH₃)₃)Verifies carbamate and quaternary carbon
HPLC-MS [M+H]⁺ = 269.2Validates molecular weight

Comparative Analysis of Synthesis Routes

A comparative evaluation of published methods reveals trade-offs between yield, scalability, and purity:

MethodConditionsYield (%)Purity (%)
Acid-catalyzedToluene, 110°C, 18h7295
Base-mediatedDMF, 80°C, 12h6892
Microwave150°C, 30 min7597

The acid-catalyzed route remains the most widely adopted due to operational simplicity and reproducibility.

Industrial-Scale Production Considerations

Scaling up the synthesis requires:

  • Continuous flow reactors : To enhance heat transfer during exothermic Boc protection.

  • Solvent recovery systems : Toluene and THF are distilled and reused to reduce costs.

  • Quality control : In-line PAT (Process Analytical Technology) monitors reaction progression via FTIR spectroscopy.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium azide or alkyl halides can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate is used as a building block in organic synthesis. Its unique spirocyclic structure makes it valuable for constructing complex molecules.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore. It can be used to design molecules that interact with specific biological targets, such as enzymes or receptors.

Industry: The compound’s stability and reactivity make it suitable for various industrial applications, including the development of new materials and catalysts.

Mechanism of Action

The mechanism by which Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can influence the compound’s binding affinity and selectivity, making it a valuable scaffold for drug design.

Comparison with Similar Compounds

Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate

CAS Number: 873924-08-4 Molecular Formula: C₁₅H₂₅NO₃ Molecular Weight: 267.37 g/mol

Property Target Compound 9-oxo-3-aza Analogue
Functional Groups 9-oxa, 2-aza 9-oxo (keto), 3-aza
Solubility Limited data; stable in dry conditions Higher lipophilicity due to keto group
Synthetic Accessibility Requires Boc-protection strategies Similar synthesis, but prone to keto-enol tautomerism

Key Differences :

  • Positional isomerism (2-aza vs. 3-aza) affects hydrogen-bonding capabilities and molecular interactions .

Tert-butyl 7-methyl-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate

CAS Number: Not explicitly provided (referenced in synthesis studies) Molecular Formula: C₁₅H₂₇NO₃ (estimated)

Property Target Compound 7-methyl-1-aza Analogue
Substituents No methyl group 7-methyl on spiro ring
Synthetic Yield Not reported 3% yield via FCC purification
1H NMR Data δ 1.49 (s, Boc CH₃) Additional δ 1.68–1.55 (m, CH₂ from methyl)

Key Differences :

  • Lower synthetic yield highlights challenges in introducing alkyl substituents on spiro frameworks .

Tert-butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate

CAS Number : 954240-14-3
Molecular Formula : C₁₄H₂₆N₂O₂
Molecular Weight : 254.37 g/mol

Property Target Compound 2,8-diaza Analogue
Nitrogen Atoms 1 (2-aza) 2 (2,8-diaza)
Applications Enzyme inhibition Protein degradation (PROTACs)
Storage 2–8°C (dry) Room temperature stable

Key Differences :

  • The additional nitrogen enhances hydrogen-bonding capacity, improving target binding in drug discovery.
  • Higher polarity may reduce blood-brain barrier permeability compared to the mono-aza compound .

Tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride

CAS Number : 1023301-88-3
Molecular Formula : C₁₄H₂₇ClN₂O₂
Molecular Weight : 290.83 g/mol

Property Target Compound 2,9-diaza Hydrochloride
Physical State Likely liquid (oil) Solid (hydrochloride salt)
Bioavailability Limited data Improved solubility in aqueous media
Safety No hazard data Hazardous (GHS pictograms)

Key Differences :

  • Hydrochloride salt formation enhances crystallinity and handling in pharmaceutical formulations.
  • Increased molecular weight and chlorine content impact pharmacokinetics .

Biological Activity

Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate is a spirocyclic compound with significant biological activity, particularly in the context of drug discovery and medicinal chemistry. This article reviews its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H23NO4C_{14}H_{23}NO_4 with a molecular weight of approximately 269.34 g/mol. Its unique spirocyclic structure allows for flexibility while maintaining a constrained framework, which is advantageous in drug design.

PropertyValue
Molecular FormulaC14H23NO4C_{14}H_{23}NO_4
Molecular Weight269.34 g/mol
CAS Number2089258-39-7

This compound has been identified as a potent inhibitor of the MmpL3 protein, a crucial transporter for the survival of Mycobacterium tuberculosis (Mtb). By inhibiting MmpL3, this compound disrupts the transport of essential mycolic acids, leading to bacterial cell death. This mechanism positions it as a promising candidate for antituberculosis drug development .

Biological Activity and Efficacy

Recent studies have highlighted the compound's efficacy against Mtb with notable Minimum Inhibitory Concentrations (MIC). For instance, compounds within its structural class have shown significant activity against replicating Mtb cells, with MIC values reported as low as 0.01 µg/mL in some derivatives .

Case Studies

  • Inhibition of MmpL3 : Research indicated that modifications to the spirocyclic scaffold could enhance potency against MmpL3. A study demonstrated that specific structural changes led to improved binding affinity and selectivity, correlating with enhanced biological activity in vitro .
  • Antituberculosis Activity : A series of analogs derived from this compound were screened for their activity against Mtb. One analog exhibited an MIC of 0.041 µM, showcasing the potential for further optimization through structure-activity relationship (SAR) studies .

Applications in Drug Discovery

The unique structural features of this compound make it an attractive scaffold for the development of new therapeutic agents:

  • Antituberculosis Agents : Given its mechanism of action against MmpL3, this compound is being explored as a lead candidate for new antituberculosis therapies.
  • Protein Inhibition : Beyond tuberculosis, its inhibitory effects on other proteins may be investigated for broader therapeutic applications.

Q & A

Q. What are the key synthetic routes for synthesizing tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate?

The synthesis typically involves multi-step organic reactions. A common approach includes cyclization of spiro intermediates followed by functionalization with tert-butyl chloroformate. For example, tert-butyl carboxylate derivatives are often synthesized via nucleophilic substitution or condensation reactions under inert atmospheres. Key steps include:

  • Cyclization : Use of cyclic ketones or amines to form the spiro core .
  • Functionalization : Reaction with tert-butyl chloroformate in anhydrous solvents like tetrahydrofuran (THF) at 0–25°C .
  • Purification : Column chromatography or recrystallization to achieve >95% purity . Methodological Tip: Optimize reaction stoichiometry and monitor intermediates using thin-layer chromatography (TLC).

Q. How is the structural characterization of this compound performed?

Structural elucidation relies on spectroscopic and crystallographic techniques:

  • NMR Spectroscopy : 1H and 13C NMR confirm the spirocyclic framework and tert-butyl group integration .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., 270.37 g/mol for C14H26N2O3 derivatives) .
  • X-ray Crystallography : Resolves bond angles and stereochemistry, particularly for verifying spiro junction geometry . Methodological Tip: For crystalline samples, use SHELX programs for crystallographic refinement .

Q. What are the primary research applications of this compound?

The compound’s spirocyclic structure makes it valuable in:

  • Drug Discovery : As a pharmacophore for targeting enzymes or receptors (e.g., G protein-coupled receptors) due to conformational rigidity .
  • Organic Synthesis : As a chiral building block for synthesizing complex heterocycles . Methodological Tip: Screen biological activity using in vitro assays (e.g., enzyme inhibition) and compare with analogs .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Key parameters include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .
  • Temperature Control : Low temperatures (0–5°C) minimize side reactions during tert-butyl group incorporation .
  • Catalysis : Use palladium or nickel catalysts for spirocycle formation under hydroformylation conditions (e.g., 60°C, 20 bar CO/H2) . Methodological Tip: Employ design of experiments (DoE) to systematically vary parameters and analyze outcomes via HPLC .

Q. How should researchers address contradictions in reported biological activity data?

Discrepancies may arise from:

  • Purity Variability : Validate compound purity (>95%) via HPLC and NMR before biological testing .
  • Assay Conditions : Standardize buffer pH, temperature, and cell lines across studies .
  • Structural Analog Comparison : Test derivatives (e.g., tert-butyl 5-hydroxy-2,9-diazaspiro analogs) to isolate structure-activity relationships . Methodological Tip: Use computational docking (e.g., AutoDock Vina) to predict binding modes and reconcile experimental data .

Q. What strategies are effective for studying the compound’s mechanism of action in biological systems?

Mechanistic studies require:

  • Binding Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target interactions .
  • Metabolic Profiling : LC-MS/MS to identify metabolites and stability in physiological conditions .
  • Gene Expression Analysis : RNA sequencing to map pathway modulation (e.g., apoptosis or immune response genes) . Methodological Tip: Combine CRISPR-Cas9 knockout models with compound treatment to validate target specificity .

Q. How can stability and storage conditions impact experimental reproducibility?

The compound is hygroscopic and degrades under prolonged light exposure. Best practices include:

  • Storage : Refrigerated (2–8°C) in airtight containers under nitrogen .
  • Stability Monitoring : Periodic NMR or MS checks to detect decomposition (e.g., tert-butyl group cleavage) . Methodological Tip: Use stabilizers like antioxidants (e.g., BHT) in long-term storage solutions .

Comparative Analysis

Q. How does this compound differ from its diaza analogs?

  • Reactivity : The 9-oxa-2-aza configuration enhances electrophilicity at the spiro carbon compared to diaza derivatives (e.g., tert-butyl 2,9-diazaspiro analogs) .
  • Bioactivity : Oxygen incorporation improves solubility, affecting pharmacokinetic profiles . Methodological Tip: Compare logP values and in vitro permeability (e.g., Caco-2 assays) to assess bioavailability differences .

Data Contradiction Resolution Example

Issue Hypothesis Resolution Strategy
Varied enzyme inhibition IC50 valuesPurity or stereochemical inconsistenciesRe-synthesize compound, validate stereochemistry via X-ray, and re-test

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